A Comprehensive Technical Guide to ((1R,3R)-3-Aminocyclohexyl)methanol (CAS 921040-77-9)
A Comprehensive Technical Guide to ((1R,3R)-3-Aminocyclohexyl)methanol (CAS 921040-77-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
((1R,3R)-3-Aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, combined with the stereochemically defined primary amine and hydroxymethyl functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, an analysis of its reactivity, and essential safety and handling information. The primary application of this compound lies in its role as a key intermediate in the development of novel therapeutic agents, particularly as a component of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.
Physicochemical and Spectroscopic Properties
((1R,3R)-3-Aminocyclohexyl)methanol is a white to yellow solid with a molecular weight of 129.20 g/mol .[1] Its structure features a cyclohexane ring with an amino group and a hydroxymethyl group in a trans-diaxial or trans-diequatorial conformation, depending on the chair flip. The (1R,3R) stereochemistry dictates the absolute configuration at the two stereocenters.
Table 1: Physicochemical Properties of ((1R,3R)-3-Aminocyclohexyl)methanol
| Property | Value | Source |
| CAS Number | 921040-77-9 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | [(1R,3R)-3-aminocyclohexyl]methanol | [1] |
| Appearance | White to Yellow Solid | |
| XLogP3 | 0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Storage Temperature | 2-8 °C |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the amino group, a multiplet for the proton on the carbon with the hydroxymethyl group, and a doublet for the methylene protons of the hydroxymethyl group. The remaining cyclohexyl protons would appear as a series of overlapping multiplets.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrogen would appear in the range of 45-55 ppm, while the carbon of the hydroxymethyl group would be in the 60-70 ppm range. The remaining five cyclohexyl carbons would have signals in the aliphatic region.
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Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 129, with fragmentation patterns corresponding to the loss of water, the amino group, or the hydroxymethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption in the 3200-3500 cm⁻¹ region due to O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O stretching band would appear in the 1000-1200 cm⁻¹ region, and N-H bending vibrations would be visible around 1600 cm⁻¹.
Synthesis and Purification
A practical and scalable synthesis of ((1R,3R)-3-Aminocyclohexyl)methanol has been developed, proceeding from a readily available and inexpensive starting material. The overall synthetic strategy involves the formation of a racemic intermediate followed by chiral resolution.
Synthetic Workflow
The synthesis commences with the commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The key steps involve the isolation of the trans-isomer, mono-esterification, Curtius rearrangement to install the amino group in a protected form, and subsequent reduction of the carboxylic acid to the primary alcohol.
Caption: Synthetic pathway to ((1R,3R)-3-Aminocyclohexyl)methanol.
Experimental Protocol: Synthesis of racemic-((3-Aminocyclohexyl))methanol
This protocol is adapted from the work of Walker et al. and outlines the synthesis of the racemic precursor.
Step 1: Monoesterification of trans-1,3-Cyclohexanedicarboxylic acid
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To a solution of trans-1,3-cyclohexanedicarboxylic acid in ethanol, add a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to 80°C and stir for 4 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting mono-ethyl ester by column chromatography.
Step 2: Curtius Rearrangement
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Dissolve the mono-ethyl ester in toluene and add triethylamine, followed by diphenylphosphoryl azide (DPPA).
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Heat the mixture to 70°C for 1 hour.
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Add benzyl alcohol and triethylamine, and continue heating at 80°C for 5 hours.
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Cool the reaction and purify the N-Cbz protected amino ester.
Step 3: Saponification
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To a solution of the N-Cbz protected amino ester in a mixture of THF, methanol, and water, add lithium hydroxide monohydrate.
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Stir the mixture at room temperature for 5 hours.
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Acidify the reaction mixture and extract the N-Cbz protected amino acid.
Step 4: Reduction to the Alcohol
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Dissolve the N-Cbz protected amino acid in anhydrous THF and cool to -5°C.
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Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).
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Stir the reaction at -5°C for 4 hours.
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Quench the reaction carefully with methanol and then water.
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Extract the racemic N-Cbz protected ((3-Aminocyclohexyl))methanol and purify by column chromatography.
Purification and Chiral Resolution
The resolution of the racemic mixture is a critical step to obtain the desired (1R,3R) enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Chiral HPLC Protocol:
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Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating this class of compounds.
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Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.
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Injection and Collection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, and the fractions corresponding to each peak are collected separately.
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Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the enantiomerically pure ((1R,3R)-3-Aminocyclohexyl)methanol.
Reactivity and Applications in Drug Discovery
The reactivity of ((1R,3R)-3-Aminocyclohexyl)methanol is dictated by its primary amine and primary alcohol functional groups. These groups can be selectively modified to introduce a wide range of substituents, making it a versatile scaffold in medicinal chemistry.
Caption: Key reactions of ((1R,3R)-3-Aminocyclohexyl)methanol.
Key Reactions
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N-Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent to form amides. This is a common strategy for introducing diverse side chains.
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N-Alkylation: The amine can be alkylated via reductive amination with aldehydes or ketones, or by reaction with alkyl halides.
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O-Alkylation: The primary alcohol can be converted to an ether through Williamson ether synthesis, typically by deprotonation with a strong base followed by reaction with an alkyl halide.
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Esterification: The alcohol can be esterified with carboxylic acids under various conditions, such as Fischer esterification or by using coupling agents.
Application in the Synthesis of mPGES-1 Inhibitors
A significant application of ((1R,3R)-3-Aminocyclohexyl)methanol is its use as a crucial building block in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[2][3] mPGES-1 is a key enzyme in the inflammatory cascade and is a promising target for the development of novel anti-inflammatory drugs. The stereochemistry of the aminocyclohexylmethanol core is often critical for the binding affinity and selectivity of the final inhibitor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 921040-77-9 is not publicly available, safety precautions can be inferred from data on related aminocyclohexane derivatives and general laboratory safety principles.
Hazard Statements (Inferred):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[2]
Precautionary Statements (Inferred):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.
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Incompatibilities: Avoid contact with strong oxidizing agents.
Toxicological Information
The toxicological properties of ((1R,3R)-3-Aminocyclohexyl)methanol have not been thoroughly investigated.[2] However, aminocyclohexane derivatives can be corrosive and may cause skin burns and eye irritation. Acute toxicity for aminocyclohexane is reported as low, with an oral LD50 in rats of 0.71 ml/kg. Due to the lack of specific data, this compound should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
((1R,3R)-3-Aminocyclohexyl)methanol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the creation of diverse and complex molecules with potential therapeutic applications. The synthetic route is scalable, and its reactivity is well-understood, making it an attractive starting material for medicinal chemists. As with all research chemicals, it should be handled with appropriate safety precautions until a more comprehensive toxicological profile is established.
References
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Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284699, ((1R,3R)-3-Aminocyclohexyl)methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4610, 1,2-Diaminocyclohexane. Retrieved from [Link]
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Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Retrieved from [Link]
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Capot Chemical. (2026, February 13). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. Retrieved from [Link]
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Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). (3-AMINOCYCLOHEXYL)METHANOL. Retrieved from [Link]
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
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HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
